molecular formula C25H26N2O2 B12481794 2-(4-methylphenoxy)-1-[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone

2-(4-methylphenoxy)-1-[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone

Cat. No.: B12481794
M. Wt: 386.5 g/mol
InChI Key: XCLWNAOUGMWLLV-XXBNENTESA-N
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Description

2-(4-methylphenoxy)-1-[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone is a complex organic compound with a unique structure that includes a quinoline ring, a phenyl group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-1-[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone typically involves multiple steps, including the formation of the quinoline ring, the introduction of the phenylamino group, and the attachment of the ethanone moiety. Common reagents used in these reactions include phenylamine, methylphenol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-1-[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The phenyl and methyl groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions used.

Scientific Research Applications

2-(4-methylphenoxy)-1-[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the quinoline pathway.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-1-[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors involved in the quinoline pathway, leading to the modulation of various biological processes. This interaction can result in the inhibition or activation of specific enzymes, ultimately affecting cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)triethylamine: A similar compound with a triethylamine group instead of the quinoline ring.

    2-(4-methylphenoxy)ethanol: Another related compound with an ethanol moiety instead of the quinoline ring.

Uniqueness

2-(4-methylphenoxy)-1-[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone is unique due to its complex structure, which includes a quinoline ring and a phenylamino group. This structure provides the compound with distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

1-[(2R,4S)-4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C25H26N2O2/c1-18-12-14-21(15-13-18)29-17-25(28)27-19(2)16-23(22-10-6-7-11-24(22)27)26-20-8-4-3-5-9-20/h3-15,19,23,26H,16-17H2,1-2H3/t19-,23+/m1/s1

InChI Key

XCLWNAOUGMWLLV-XXBNENTESA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)C)NC4=CC=CC=C4

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)C)NC4=CC=CC=C4

Origin of Product

United States

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